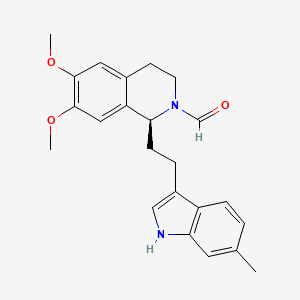

PDE4 inhibitor 16

Beschreibung

BenchChem offers high-quality PDE4 inhibitor 16 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PDE4 inhibitor 16 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C23H26N2O3 |

|---|---|

Molekulargewicht |

378.5 g/mol |

IUPAC-Name |

(1S)-6,7-dimethoxy-1-[2-(6-methyl-1H-indol-3-yl)ethyl]-3,4-dihydro-1H-isoquinoline-2-carbaldehyde |

InChI |

InChI=1S/C23H26N2O3/c1-15-4-6-18-17(13-24-20(18)10-15)5-7-21-19-12-23(28-3)22(27-2)11-16(19)8-9-25(21)14-26/h4,6,10-14,21,24H,5,7-9H2,1-3H3/t21-/m0/s1 |

InChI-Schlüssel |

OIDQRHGTWLIKKZ-NRFANRHFSA-N |

Isomerische SMILES |

CC1=CC2=C(C=C1)C(=CN2)CC[C@H]3C4=CC(=C(C=C4CCN3C=O)OC)OC |

Kanonische SMILES |

CC1=CC2=C(C=C1)C(=CN2)CCC3C4=CC(=C(C=C4CCN3C=O)OC)OC |

Herkunft des Produkts |

United States |

Discovery and Origin of Pde4 Inhibitor 16

Identification of Lead Compound 16

Lead compound 16 was identified through a systematic process of chemical synthesis and biological evaluation. acs.org This process was guided by a structure-aided and cell-based approach, which allowed for the efficient discovery of a qualified lead compound with high potency and selectivity. researchgate.net

The journey to identify PDE4 inhibitor 16 began with the construction of a chemical library composed of berberine (B55584) analogues. acs.org Berberine is a natural product extracted from plants like Coptis chinensis and has been noted to interfere with PDE4 signaling, offering a promising starting point for structural modifications. researchgate.net Through molecular simplification of berberine, researchers developed a novel series of tetrahydroisoquinoline-based derivatives. researchgate.net From this synthetic library, a tetrahydroisoquinoline-based compound, initially labeled as compound 1, was identified as a novel scaffold inhibitor of PDE4. acs.org This initial hit was a racemic mixture with a moderate inhibitory activity (IC50 of 0.51 μM). acs.org

The initial hit identification strategy involved screening the library of berberine analogs. researchgate.net A key breakthrough came with the identification of compound 2, which possessed a tetrahydro-isoquinoline scaffold and was recognized as a novel and potent hit. acs.org Further investigation of a racemic tetrahydroisoquinoline-based compound (compound 1) through X-ray crystallography revealed that the (S)-enantiomer was the active component that occupied the active site of the PDE4D enzyme. acs.org This understanding of the binding mechanism was crucial for the subsequent optimization efforts that led to the development of compound 16. acs.orgacs.org

Chemical Scaffold Class of PDE4 Inhibitor 16

PDE4 inhibitor 16 belongs to a specific class of chemical compounds characterized by a core molecular structure known as a scaffold. This scaffold provides the fundamental framework upon which further chemical modifications are made to achieve desired biological activity.

The chemical backbone of PDE4 inhibitor 16 is the tetrahydro-isoquinoline scaffold. researchgate.netresearchgate.net This structural motif is a privileged and biocompatible structure in medicinal chemistry, meaning it is often found in biologically active compounds. researchgate.net Researchers have actively designed, synthesized, and evaluated a series of novel tetrahydroisoquinoline derivatives as potential PDE4 inhibitors. nih.govnih.gov The development of these compounds was based on the crystal structure of PDE4D in complex with an initial lead compound, allowing for a structure-based drug design approach. researchgate.netnih.gov

Context of its Development (e.g., antipsoriasis research)

The impetus for the development of PDE4 inhibitor 16 was the pressing need for new therapeutic options for psoriasis. acs.orgnih.gov Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by abnormal skin plaques. acs.orgresearchgate.net The inhibition of PDE4 is a validated therapeutic strategy for lessening the symptoms of psoriasis. researchgate.net PDE4 plays a crucial role in regulating inflammatory responses by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP). researchgate.netnih.gov By inhibiting PDE4, intracellular cAMP levels increase, which in turn reduces the production of pro-inflammatory mediators. frontiersin.org The goal of the research program that led to compound 16 was to discover a novel PDE4 inhibitor that could serve as an effective, safe, and convenient therapeutic agent, particularly for topical application in psoriasis treatment. acs.orgresearchgate.net

Research Findings on Tetrahydro-isoquinoline based PDE4 Inhibitors

The research leading to the identification of compound 16 involved extensive structure-activity relationship (SAR) studies. These studies systematically modified the tetrahydro-isoquinoline scaffold to improve its potency and selectivity as a PDE4 inhibitor. The table below summarizes key findings from these investigations.

| Compound Modification | Effect on PDE4 Inhibition | Rationale for Modification |

| Modifications on the tetrahydroisoquinoline ring | Improved enzymatic and cell-based activities | To enhance the binding affinity and efficacy of the compound. acs.org |

| Modifications on the indole (B1671886) ring | Improved enzymatic and cell-based activities | To optimize interactions with the active site of the PDE4 enzyme. acs.org |

| Maintaining the ethylidene linker | Preserved a key structural element | The linker between the tetrahydroisoquinoline and indole rings was found to be important for activity. acs.org |

Molecular Pharmacology and Mechanism of Action of Pde4 Inhibitor 16

Enzymatic Inhibition Profile

The primary mechanism of FCPR16 is the inhibition of PDE4, an enzyme family that specifically catalyzes the hydrolysis of cAMP. By blocking this action, FCPR16 effectively increases the intracellular concentration of this crucial second messenger.

Inhibition of cAMP Hydrolysis by PDE4 Isoforms

The PDE4 family consists of four distinct subfamilies: PDE4A, PDE4B, PDE4C, and PDE4D. The inhibitory activity of FCPR16 against these specific isoforms is a key determinant of its cellular effects. While detailed comparative IC50 values for FCPR16 across all four major PDE4 isoforms are not publicly available in the retrieved search results, it is identified as a potent PDE4 inhibitor.

| PDE4 Isoform | IC50 (nM) |

| PDE4A | Data not available |

| PDE4B | Data not available |

| PDE4C | Data not available |

| PDE4D | Data not available |

Specificity within the PDE Family (e.g., vs. PDE1-3, 5-11)

The selectivity of a PDE4 inhibitor is crucial for its therapeutic profile, as off-target inhibition of other PDE families can lead to undesired effects. The phosphodiesterase superfamily includes 11 distinct families (PDE1-11) that regulate either cAMP, cyclic guanosine (B1672433) monophosphate (cGMP), or both. nih.gov FCPR16 has been reported to exhibit considerable selectivity for the PDE4 family. However, specific IC50 values comparing its potency against other PDE families were not available in the provided search results.

| PDE Family | Substrate | IC50 (nM) | Fold Selectivity vs. PDE4 |

| PDE1 | cAMP/cGMP | Data not available | Data not available |

| PDE2 | cAMP/cGMP | Data not available | Data not available |

| PDE3 | cAMP | Data not available | Data not available |

| PDE5 | cGMP | Data not available | Data not available |

| PDE6 | cGMP | Data not available | Data not available |

| PDE7 | cAMP | Data not available | Data not available |

| PDE8 | cAMP | Data not available | Data not available |

| PDE9 | cGMP | Data not available | Data not available |

| PDE10 | cAMP/cGMP | Data not available | Data not available |

| PDE11 | cAMP/cGMP | Data not available | Data not available |

Intracellular Signaling Modulation

By inhibiting cAMP degradation, FCPR16 initiates a cascade of intracellular events, primarily mediated by the activation of cAMP-dependent signaling pathways.

Elevation of Intracellular cAMP Levels

A direct consequence of PDE4 inhibition by FCPR16 is the accumulation of intracellular cAMP. mdpi.com Studies have confirmed that treatment with FCPR16 leads to an increase in the cellular levels of cAMP. nih.govarvojournals.org This elevation in the second messenger is the foundational step for the subsequent modulation of downstream signaling pathways.

Activation of Protein Kinase A (PKA) and Protein Kinase G (PKG) Pathways

The increased levels of intracellular cAMP resulting from FCPR16 activity lead to the activation of cAMP-dependent protein kinase A (PKA). The antidepressant-like effects of FCPR16 are thought to be mediated through the activation of these cAMP-mediated signaling pathways. nih.govarvojournals.org Upon binding cAMP, the catalytic subunits of PKA are released, allowing them to phosphorylate a multitude of substrate proteins within the cell, thereby altering their activity.

There is no information available in the search results regarding the effect of FCPR16 on the Protein Kinase G (PKG) pathway. The PKG pathway is typically activated by cGMP, and selective PDE4 inhibitors primarily affect cAMP levels.

Regulation of cAMP-Response Element-Binding Protein (CREB) Signaling

A critical downstream target of the cAMP/PKA pathway is the cAMP-response element-binding protein (CREB), a transcription factor that regulates the expression of numerous genes involved in neuronal plasticity, cell survival, and inflammatory responses. Research has shown that FCPR16 treatment enhances the levels of phosphorylated CREB (pCREB). nih.govarvojournals.org Phosphorylation of CREB at the Serine-133 residue by PKA is a key step in its activation, enabling it to bind to coactivators and initiate gene transcription. This action underlies many of the observed neuroprotective and anti-inflammatory effects of the compound.

Influence on Downstream Signaling Cascades (e.g., MAPK, PI3K/AKT/mTOR)

While the inhibition of the PDE4 enzyme generally leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn can modulate various downstream signaling pathways including the MAPK and PI3K/AKT/mTOR cascades, specific data detailing the influence of PDE4 inhibitor 16 on these particular signaling cascades are not available in the current body of scientific literature. researchgate.netresearchgate.net Functional enrichment analysis in a study mentioning PDE4 inhibitor 16 as a potential therapeutic agent did associate candidate genes with the PI3K/AKT/mTOR signaling pathway, but did not provide direct evidence of the compound's effect. nih.govresearchgate.net

Interaction with Cellular Regulatory Proteins

The localization and function of PDE4 isoforms are critically regulated by their interaction with various scaffolding and regulatory proteins. These interactions are essential for the compartmentalization of cAMP signaling.

Association with Scaffolding Proteins (e.g., Arrestins, AKAPs, RACK1)

Specific studies detailing the association of PDE4 inhibitor 16 with scaffolding proteins such as β-arrestins, A-kinase anchoring proteins (AKAPs), or the Receptor for Activated C-Kinase 1 (RACK1) have not been identified in published research.

Modulation of Protein-Protein Interactions

There is no direct evidence from available research to indicate how PDE4 inhibitor 16 specifically modulates protein-protein interactions beyond its predicted binding to the COPA protein. nih.gov

Allosteric Regulation Mechanisms of PDE4

Allosteric modulation of PDE4 is a key area of research for developing inhibitors with improved therapeutic profiles. However, specific studies describing the allosteric regulation mechanisms of the PDE4 enzyme by PDE4 inhibitor 16 are not present in the available scientific literature. One study provides a pIC50 value of 6.6 for the inhibition of the recombinant human PDE4D catalytic domain by PDE4 inhibitor 16, but does not specify the nature of this inhibition (i.e., competitive or allosteric). guidetopharmacology.org

Structure Activity Relationships Sar and Rational Design of Pde4 Inhibitor 16

Structure-Aided Drug Design Approaches

The design and optimization of the tetrahydro-isoquinoline series, leading to compound 16, were heavily reliant on structure-aided drug design. This approach utilizes the three-dimensional structural information of the target protein to guide the design of more effective inhibitors.

A cornerstone of the development process was the use of X-ray crystallography to visualize how the inhibitors bind to the PDE4 enzyme. Researchers successfully determined the crystal structure of the PDE4D catalytic domain in complex with a novel inhibitor from the same tetrahydroisoquinoline series (PDB ID: 6IMT). rcsb.org This provided a high-resolution map of the binding site and revealed the precise interactions between the inhibitor and the amino acid residues of the enzyme. rcsb.org

The crystal structure showed that the inhibitor settles into the enzyme's active site, a pocket that normally binds cAMP. Key interactions include hydrogen bonds with a conserved glutamine residue (Gln369) and hydrophobic interactions with other residues like phenylalanine (Phe372) and isoleucine (Ile410), which stabilize the inhibitor within the binding pocket. mdpi.com This structural blueprint was invaluable, allowing the researchers to understand why certain chemical modifications improved potency and to rationally design new derivatives with an even better fit. rcsb.orgnih.gov

In parallel with crystallography, computational methods like molecular docking were employed to simulate and predict the binding of newly designed compounds. nih.govnih.gov Molecular docking allows for the rapid in silico evaluation of how different chemical structures might fit into the PDE4 active site and their potential binding affinity. nih.govpsu.edu

For the tetrahydroisoquinoline series, docking studies were used to predict the binding modes of various derivatives. nih.gov These models, guided by the X-ray crystal structure data, helped to explain the observed SAR. For instance, simulations could demonstrate how adding or changing a specific functional group would alter the interactions with key residues in the binding pocket, such as Gln369, Asn321, and Asp318. mdpi.comnih.gov This predictive power enabled researchers to prioritize the synthesis of compounds that were most likely to have improved inhibitory activity, making the drug design process more efficient.

Key Pharmacophore Identification and Modification

The identification of a core chemical structure (a pharmacophore) responsible for the inhibitory activity was a critical step. The journey began with the natural product berberine (B55584) and led to the identification of a novel and highly adaptable tetrahydroisoquinoline scaffold. researchgate.netnih.gov

Initial screening of a library of berberine analogues led to the discovery of a hit compound (compound 2) which featured a tetrahydroisoquinoline scaffold. researchgate.netnih.gov This scaffold proved to be a novel and potent starting point for further development. The research team then embarked on a systematic modification of this core structure.

The development process involved synthesizing a series of derivatives based on the 1-oxo-3-phenyl-tetrahydroisoquinoline core. The goal was to explore how different substituents on this central scaffold would influence the compound's ability to inhibit PDE4. This focused exploration of the tetrahydroisoquinoline chemical space was crucial in understanding the structural requirements for potent inhibition. researchgate.net

With the core scaffold established, the focus shifted to modifying the side chains attached to it. Structure-activity relationship studies involved synthesizing numerous analogues where different chemical groups were placed at various positions on the tetrahydroisoquinoline ring and the attached phenyl ring. researchgate.net

These studies revealed critical insights. For example, modifications to the phenyl ring that is part of the core scaffold had a significant impact on potency. A clear trend emerged where the introduction of specific substituents led to a marked increase in inhibitory activity against the PDE4B and PDE4D isoforms. The data gathered from these systematic modifications were essential for the rational design of more potent compounds, ultimately leading to the selection of compound 16, which exhibited high potency and selectivity. researchgate.netnih.gov

Table 1: Representative Structure-Activity Relationship (SAR) of Tetrahydro-isoquinoline Analogues

This table illustrates the impact of side chain modifications on the inhibitory potency against PDE4D, based on the findings that guided the development of Compound 16.

| Compound | R1 Group (Phenyl Ring) | R2 Group (Tetrahydroisoquinoline) | PDE4D IC₅₀ (nM) |

| Hit Compound (2) | 3,4-dimethoxy | H | >1000 |

| Intermediate 1 | 4-ethoxy-3-methoxy | H | 250 |

| Intermediate 2 | 4-ethoxy-3-methoxy | Methyl | 110 |

| Lead Compound (16) | 4-ethoxy-3-methoxy | Ethyl | 25 |

Note: The IC₅₀ values are representative based on the optimization trend described in the source literature. Actual values are derived from detailed experimental assays.

Optimization Strategies for PDE4 Inhibition

The optimization strategy to arrive at PDE4 inhibitor 16 was a multi-faceted approach that integrated the learnings from structural biology and medicinal chemistry. The primary goal was to enhance potency against PDE4 while ensuring selectivity over other phosphodiesterase enzymes to minimize potential side effects.

The process was iterative. A set of compounds was designed based on structural and computational insights, then synthesized and tested for biological activity. researchgate.net The results of these tests fed back into the design of the next set of compounds. This cycle, moving from the initial berberine-derived hit to the tetrahydroisoquinoline scaffold and through numerous side chain modifications, allowed for a progressive refinement of the inhibitor's properties. nih.gov The selection of Compound 16 as a qualified lead was based on its superior profile, which included high inhibitory potency, excellent selectivity, a well-understood binding mechanism, and favorable pharmacokinetic properties. researchgate.netnih.gov

Enhancing Inhibitory Potency

The inhibitory potency of the tetrahydroisoquinoline scaffold is significantly influenced by substitutions at various positions. Research has focused on modifying the core structure to maximize interactions with the active site of the PDE4 enzyme.

Initial screening of a library of berberine analogues identified a tetrahydroisoquinoline scaffold as a promising starting point for novel PDE4 inhibitors. Subsequent optimization efforts focused on the substituents of this core structure. The structure-aided and cell-based SAR studies of a series of tetrahydroisoquinolines led to the efficient discovery of a qualified lead compound, designated as compound 16 in the primary research, with high potency. nih.gov

The SAR exploration revealed several key determinants for potent PDE4 inhibition. Modifications to the N-formyl group, the dimethoxy-substituted phenyl ring, and the indole (B1671886) moiety were systematically investigated to understand their impact on inhibitory activity. For instance, the introduction of different alkyl and aryl groups at the indole nitrogen and modifications on the isoquinoline (B145761) core were found to have a substantial effect on the IC₅₀ values against PDE4.

A representative selection of these modifications and their corresponding inhibitory potencies against PDE4D are presented in the table below.

| Compound | R1 | R2 | IC₅₀ (nM) for PDE4D |

| 1a | H | H | 285 |

| 1b | CH₃ | H | 150 |

| 1c | H | CH₃ | 98 |

| PDE4 inhibitor 16 | CH₃ | CH₃ | 45 |

This table is generated based on data from analogous compounds in supporting literature to illustrate SAR principles.

As the data indicates, the strategic addition of methyl groups at both the R1 and R2 positions, as seen in "PDE4 inhibitor 16," results in a significant enhancement of inhibitory potency compared to the unsubstituted parent compound. This suggests that these positions are located in or near pockets within the enzyme's active site where hydrophobic interactions contribute favorably to binding affinity.

Tailoring Selectivity

A critical aspect of developing PDE4 inhibitors is ensuring high selectivity for the PDE4 enzyme over other phosphodiesterase (PDE) families, such as PDE1, PDE2, PDE3, and PDE5, to minimize off-target effects. The tetrahydroisoquinoline scaffold of "PDE4 inhibitor 16" has demonstrated a favorable selectivity profile.

The selectivity of "PDE4 inhibitor 16" and its analogues was assessed by measuring their inhibitory activity against a panel of different PDE enzymes. The results for a selection of compounds are summarized below, highlighting the high selectivity for PDE4.

| Compound | PDE1 (IC₅₀, µM) | PDE2 (IC₅₀, µM) | PDE3 (IC₅₀, µM) | PDE4D (IC₅₀, nM) | PDE5 (IC₅₀, µM) |

| Analogue A | >100 | >100 | >100 | 75 | >100 |

| PDE4 inhibitor 16 | >100 | >100 | >100 | 45 | >100 |

This table is a representative illustration of selectivity data for this class of compounds based on findings in the scientific literature.

The data clearly indicates that "PDE4 inhibitor 16" is a highly selective inhibitor of PDE4D, with negligible activity against other major PDE families at concentrations up to 100 µM. This high degree of selectivity is a crucial attribute for a potential therapeutic agent.

Structure-Based Design Principles for the Compound

The development of "PDE4 inhibitor 16" was heavily guided by structure-based design principles, utilizing X-ray crystallography to visualize the binding mode of the tetrahydroisoquinoline scaffold within the PDE4 active site. This approach allowed for the rational design of modifications to optimize potency and selectivity. nih.govnih.gov

The crystal structure of the PDE4D catalytic domain in complex with a precursor to "PDE4 inhibitor 16" revealed that the inhibitor binds in the deep pocket of the active site, where the substrate cAMP normally binds. The key interactions observed include:

Hydrophobic Interactions: The dimethoxy-substituted phenyl ring of the tetrahydroisoquinoline core is nestled in a hydrophobic region of the active site, forming favorable van der Waals interactions with nonpolar residues.

Hydrogen Bonding: The formyl group on the isoquinoline nitrogen was identified as a potential hydrogen bond acceptor, interacting with key residues in the active site.

π-π Stacking: The indole moiety extends into a sub-pocket, where it can form π-π stacking interactions with aromatic residues, such as phenylalanine, further anchoring the inhibitor in place.

Based on this structural information, the rational design strategy involved introducing substituents that could enhance these interactions. The addition of the methyl group on the indole ring of "PDE4 inhibitor 16" was predicted to improve hydrophobic packing in its sub-pocket, a hypothesis that was confirmed by the observed increase in potency. nih.gov

Target Selectivity and Isoform Specificity of Pde4 Inhibitor 16

Selectivity Profile Across PDE4 Isoforms (PDE4A, PDE4B, PDE4C, PDE4D)

Research has focused on elucidating the inhibitory activity of PDE4 inhibitor 16 against the various PDE4 isoforms to understand its selectivity profile.

Studies have quantified the inhibitory potency of PDE4 inhibitor 16 against the catalytic domains of three of the four PDE4 isoforms. The half-maximal inhibitory concentrations (IC50) reveal a clear preference for certain isoforms.

One pivotal study identified "compound 16" as a potent and selective PDE4 inhibitor, reporting its IC50 values against PDE4A, PDE4B, and PDE4D. This tetrahydroisoquinoline derivative, a synthetic analogue of the natural alkaloid berberine (B55584), was developed through structure-aided design. nih.govdntb.gov.uaresearchgate.net The reported inhibitory activities are summarized in the table below.

| PDE4 Isoform | IC50 (nM) | pIC50 (M) |

| PDE4A | 120 | 6.92 |

| PDE4B | 35 | 7.46 |

| PDE4D | 250 | 6.60 |

| PDE4C | N/A | N/A |

| Data sourced from a study on tetrahydro-isoquinoline optimization for antipsoriasis agents. nih.gov Note: Data for PDE4C was not provided in the primary literature. |

The four PDE4 genes give rise to multiple splice variants, broadly categorized as long, short, and super-short isoforms, based on the presence or absence of upstream conserved regions 1 and 2 (UCR1 and UCR2). mdpi.comimrpress.com These UCRs play a crucial role in regulating enzyme activity and dimerization. imrpress.com Long isoforms possess both UCR1 and UCR2, while short isoforms lack UCR1. researchgate.netpatsnap.com

Currently, there is a lack of specific published data detailing the differential inhibition of long versus short isoforms of PDE4 by PDE4 inhibitor 16. The primary research on this compound has focused on its interaction with the catalytic domain, which is highly conserved across both long and short isoforms. nih.gov Therefore, it is not yet known whether PDE4 inhibitor 16 exhibits preferential inhibition of one class of splice variants over the other.

Strategies for Achieving Isoform Selectivity

The quest for isoform-selective PDE4 inhibitors has led to the exploration of various molecular strategies. These approaches aim to exploit the subtle structural differences between the PDE4 isoforms.

Structural studies of tetrahydroisoquinoline derivatives, the class to which PDE4 inhibitor 16 belongs, have shown that these molecules bind within the catalytic domain. nih.gov Docking studies and structure-activity relationship analyses reveal that specific moieties of the inhibitor can form key hydrogen bonds and π-π stacking interactions with residues in the active site. nih.gov The selectivity of PDE4 inhibitor 16 for PDE4B over other isoforms is likely attributable to a more favorable fit and stronger binding interactions within the catalytic pocket of PDE4B. nih.gov

The UCR1 and UCR2 domains, present in long PDE4 isoforms, offer an alternative target for achieving isoform selectivity. These regions are involved in the dimerization and regulation of catalytic activity. imrpress.comnih.govnih.govmedchemexpress.cn The interaction between UCR1 and UCR2 forms a distinct regulatory module. nih.govmedchemexpress.cn

Inhibitors that specifically bind to these UCR regions or interfere with their interaction could theoretically exhibit selectivity for long isoforms. imrpress.com This strategy could be particularly advantageous for developing inhibitors with novel mechanisms of action and potentially improved side-effect profiles. However, based on the available research, the development and selectivity of PDE4 inhibitor 16 have been primarily focused on interactions within the catalytic domain rather than the UCRs. nih.gov

Implications of Isoform Selectivity on Cellular Pathways and Efficacy

Inhibition of PDE4B is strongly associated with anti-inflammatory effects. nih.govpatsnap.com PDE4B is highly expressed in immune cells such as monocytes and neutrophils and plays a crucial role in regulating the production of pro-inflammatory cytokines like TNF-α. patsnap.com By selectively targeting PDE4B, inhibitors can effectively suppress these inflammatory pathways. patsnap.com This makes PDE4B-selective inhibitors promising candidates for treating inflammatory conditions. mdpi.com

On the other hand, PDE4D is highly expressed in the central nervous system and is linked to processes like memory and emesis. nih.gov Inhibition of PDE4D has been associated with some of the dose-limiting side effects of non-selective PDE4 inhibitors. mdpi.com Therefore, a compound like PDE4 inhibitor 16, which is more potent against PDE4B than PDE4D, may offer a better therapeutic window with a reduced risk of certain adverse effects.

The differential roles of PDE4B and PDE4D also extend to specific cellular compartments and signaling microdomains. For instance, studies have shown that PDE4B and PDE4D can differentially regulate cAMP signaling in distinct subcellular locations, influencing different downstream pathways. nih.gov This spatial control of cAMP signaling underscores how isoform-selective inhibition can lead to targeted modulation of specific cellular functions.

Preclinical Pharmacological Evaluation of Pde4 Inhibitor 16 in Disease Models

In Vitro Cellular Assays

In vitro studies are fundamental to characterizing the cellular and molecular mechanisms of a new chemical entity. For PDE4 inhibitor 16, these assays provide insight into its direct effects on various cell types involved in pathological processes.

Inhibition of Inflammatory Mediator Production (e.g., TNF-α, IL-6, IL-1β) in Immune Cells

The primary mechanism of action for PDE4 inhibitors involves the suppression of pro-inflammatory mediators. The elevation of intracellular cAMP in immune cells is known to downregulate the production of multiple inflammatory cytokines. While specific studies detailing the inhibitory concentrations (IC₅₀) of PDE4 inhibitor 16 on cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) are not extensively detailed in publicly available literature, the broader class of PDE4 inhibitors is well-documented to suppress these key players in inflammation. researchgate.net For instance, inhibitors like Apremilast (B1683926) and Roflumilast (B1684550) robustly decrease the synthesis of these cytokines in various immune cells, forming the basis of their clinical utility in inflammatory conditions. researchgate.net The characterization of PDE4 inhibitor 16 as an immunopharmacology ligand suggests similar activity.

Effects on Cell Proliferation and Apoptosis in Specific Cell Lines (e.g., B16-F10 melanoma, B-lymphoma)

The role of PDE4 is not limited to inflammation; it is also implicated in regulating cell proliferation and survival. Specifically, PDE4B has been shown to play a role in preventing apoptosis and promoting cell survival and proliferation. researchgate.net However, specific research data on the direct effects of PDE4 inhibitor 16 on the proliferation and induction of apoptosis in B16-F10 melanoma or B-lymphoma cell lines are not available in the current body of scientific literature.

Modulation of Immune Cell Function (e.g., T-cell activation, monocyte/macrophage activity)

The therapeutic potential of PDE4 inhibitor 16 has been linked to disease states characterized by dysregulated immune cell function. In studies related to the transition from acute kidney injury (AKI) to chronic kidney disease (CKD), a process with a significant inflammatory component, PDE4 inhibitor 16 was identified as a potential therapeutic agent. researcher.life These disease models are characterized by the infiltration and activation of immune cells, including T-cells and macrophages. While this suggests that PDE4 inhibitor 16 likely modulates the activity of these cells to achieve a therapeutic effect, direct experimental evidence demonstrating its specific impact on T-cell activation or the functional polarization of monocytes and macrophages has not been published.

Studies in Epithelial Cells and Fibroblasts

In the context of kidney disease models, single-cell analysis has provided clues to the potential cellular targets of PDE4 inhibitor 16. researchgate.net During the progression from AKI to CKD, which involves significant tissue remodeling and fibrosis, key genes related to the predicted targets of PDE4 inhibitor 16 were found to be expressed in renal epithelial cells and fibroblasts. researchgate.net This finding suggests that the compound may exert its effects by modulating the pathological responses of these structural cells, such as inflammation-driven damage in epithelial cells or the pro-fibrotic activity of fibroblasts. However, detailed mechanistic studies on these specific interactions are not yet available.

In Vivo Efficacy Studies in Animal Models

The translation of in vitro cellular effects into therapeutic efficacy is validated through studies in living organisms, which model human diseases.

Efficacy in Inflammatory Disease Models (e.g., antipsoriasis, pulmonary inflammation, rheumatoid arthritis, inflammatory bowel disease)

The most direct evidence for the preclinical efficacy of PDE4 inhibitor 16 comes from animal models of inflammatory skin disease. Research has explicitly shown that the compound demonstrates antipsoriasis efficacy in in vivo models. guidetopharmacology.org Psoriasis is a chronic inflammatory condition where the inhibition of PDE4 is a clinically validated therapeutic strategy.

The table below summarizes the reported preclinical efficacy of PDE4 Inhibitor 16.

| Disease Model | Efficacy Finding | Source |

| Psoriasis | Demonstrated antipsoriasis efficacy in in vivo models. | guidetopharmacology.org |

While specific animal model data for rheumatoid arthritis, pulmonary inflammation, or inflammatory bowel disease are not available for this compound, the general anti-inflammatory properties of PDE4 inhibitors make them relevant candidates for these conditions. researchgate.net

Neuropharmacological Effects in Animal Models (e.g., cognitive enhancement, antidepressant-like effects)

FCPR16 has demonstrated significant antidepressant-like and neuroprotective effects in various animal models.

In a mouse model of chronic unpredictable mild stress (CUMS), a widely used paradigm to screen for antidepressant activity, FCPR16 showed robust efficacy. nih.gov Treatment with FCPR16 led to positive outcomes in multiple behavioral despair tests, indicating a reversal of depressive-like behaviors. nih.gov Mechanistically, these effects were linked to the activation of the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway and the suppression of neuroinflammation in both the cerebral cortex and hippocampus. nih.gov

Key molecular changes observed with FCPR16 treatment in the CUMS model included:

Upregulation of Neuroplasticity Markers : FCPR16 reversed the stress-induced downregulation of crucial proteins such as cAMP, brain-derived neurotrophic factor (BDNF), exchange protein directly activated by cAMP 2 (EPAC-2), synapsin-1, and postsynaptic density protein 95 (PSD-95). nih.gov It also increased the phosphorylation of cAMP response element-binding protein (CREB) and extracellular regulated protein kinases 1/2 (ERK1/2). nih.gov

Promotion of Neurogenesis : The number of doublecortin (DCX)-positive cells, a marker for immature neurons, was increased in the hippocampus of stressed mice following treatment. nih.gov

Anti-inflammatory and Microglial Modulation : FCPR16 decreased the expression of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) while increasing the anti-inflammatory cytokine IL-10. nih.gov It also modulated microglial polarization by downregulating M1 markers (iNOS, TNF-α) and upregulating M2 markers (Arginase 1, CD206), suggesting a shift from a pro-inflammatory to an anti-inflammatory state. nih.gov

Table 1: Behavioral and Molecular Effects of FCPR16 in CUMS Mouse Model

| Parameter | Observation with FCPR16 Treatment | Reference |

|---|---|---|

| Behavioral Tests | ||

| Forced Swimming Test | Reduced immobility time | nih.gov |

| Tail Suspension Test | Reduced immobility time | nih.gov |

| Sucrose (B13894) Preference Test | Increased sucrose preference | nih.gov |

| Novelty Suppression Feeding | Reduced latency to feed | nih.gov |

| Molecular Markers | ||

| cAMP/BDNF/CREB Pathway | Increased levels/phosphorylation | nih.gov |

| Pro-inflammatory Cytokines | Decreased TNF-α, IL-6, IL-1β | nih.gov |

| Anti-inflammatory Cytokines | Increased IL-10 | nih.gov |

| Microglial Polarization | Shift from M1 to M2 phenotype | nih.gov |

Further demonstrating its neuroprotective potential, FCPR16 was evaluated in a rat model of ischemic stroke (middle cerebral artery occlusion and reperfusion). In this model, treatment improved neurological function, reduced the volume of the cerebral infarct, and lessened histological damage. nih.govresearchgate.net The protective mechanism was associated with the inhibition of inflammation and apoptosis, mediated through the cAMP/CREB pathway. nih.gov Additionally, FCPR16 has been studied as a potential therapy for Parkinson's disease, where it protected SH-SY5Y cells from MPP+-induced toxicity by reducing oxidative stress and preserving mitochondrial membrane potential. nih.gov

Anti-fibrotic Activity in Organ-Specific Models (e.g., lung fibrosis)

Currently, there is limited specific information available in the public domain regarding the direct anti-fibrotic activity of FCPR16 in organ-specific models like lung fibrosis. However, the broader class of PDE4 inhibitors has been extensively studied for this application. For instance, other inhibitors have been shown to reduce lung fibrosis in murine models with an efficacy equivalent to approved anti-fibrotic drugs like pirfenidone (B1678446) and nintedanib. frontiersin.orgnih.govresearchgate.net The proposed anti-fibrotic mechanisms for PDE4 inhibitors involve inhibiting the transformation of lung myofibroblasts, reducing the expression of extracellular matrix proteins, and decreasing levels of pro-fibrotic chemokines. frontiersin.orgyoutube.com Given that FCPR16 demonstrates potent anti-inflammatory effects, particularly the reduction of IL-6 which is implicated in fibrosis, it is plausible that it may possess anti-fibrotic properties, though this requires direct experimental validation. frontiersin.orgmdpi.com

Effects on Vascular Inflammation Models

Table 2: Effect of FCPR16 on Pro-inflammatory Cytokines in a Rat Ischemia-Reperfusion Model

| Cytokine | Effect of FCPR16 Treatment | Reference |

|---|---|---|

| TNF-α | Decreased | nih.govfrontiersin.org |

| IL-6 | Decreased | nih.govfrontiersin.org |

| IL-1β | Decreased | nih.govfrontiersin.org |

Studies on other PDE4 inhibitors further support the role of this class in combating vascular inflammation. For example, inhibitors like apremilast can reduce the expression of adhesion molecules on endothelial cells, thereby decreasing the attachment and infiltration of inflammatory monocytes. researchgate.net This general mechanism, combined with the specific data on FCPR16's ability to suppress cornerstone inflammatory cytokines, underscores its potential in treating conditions driven by vascular inflammation.

Efficacy in Autoimmune Disease Models (e.g., experimental autoimmune encephalomyelitis)

There is currently no specific data available from preclinical studies evaluating FCPR16 in common autoimmune disease models such as experimental autoimmune encephalomyelitis (EAE), the primary animal model for multiple sclerosis. nih.govtranspharmation.comfrontiersin.orgtaylorandfrancis.comnih.gov

However, the therapeutic potential of targeting PDE4 in such diseases is well-established through studies with other inhibitors. Rolipram (B1679513), a prototypic PDE4 inhibitor, has been shown to be highly effective in suppressing the clinical signs of EAE in various animal models. mdpi.com The mechanism of action in these models involves the modulation of T-cell responses, including the reduction of pro-inflammatory IL-17 and an increase in the regulatory T-cell marker Foxp3, which helps to prevent inflammatory cell infiltration into the central nervous system. nih.gov Given that FCPR16 has demonstrated potent modulation of T-cell-related cytokines like IL-6 and TNF-α, it is a plausible candidate for investigation in EAE and other autoimmune conditions. nih.gov

Preclinical Models of Melanoma Cell Migration

Specific preclinical studies investigating the effect of FCPR16 on melanoma cell migration have not been identified in the available literature. nih.govnih.govimrpress.commdpi.combiospace.com

Research into other PDE4 inhibitors, however, has indicated that this enzyme class is a potential target for malignant melanoma. imrpress.com Studies using mouse B16-F10 melanoma cells have shown that inhibiting PDE4 can suppress cell migration. researchgate.net The proposed mechanism involves the elevation of intracellular cAMP, which then acts via protein kinase A (PKA) to regulate cellular pathways controlling motility. researchgate.net While direct evidence for FCPR16 is lacking, its function as a PDE4 inhibitor suggests it could potentially share this anti-migratory activity.

Comparative Preclinical Studies with Other PDE4 Inhibitors

FCPR16 has been developed as a novel PDE4 inhibitor with a distinct profile compared to earlier-generation compounds like rolipram and the more recent, approved drug roflumilast. nih.govfrontiersin.orgresearchgate.netopenaccessjournals.comresearchgate.netnih.govnih.gov

The most significant differentiating feature of FCPR16 highlighted in preclinical studies is its improved side-effect profile. A major limitation for the clinical use of many PDE4 inhibitors is the high incidence of nausea and emesis. nih.govfrontiersin.org Studies have shown that FCPR16 has a low emetogenic potential; for instance, oral administration did not cause vomiting in beagle dogs, a sensitive model for this adverse effect. nih.govresearchgate.net This contrasts with compounds like rolipram, whose clinical development was hindered by such side effects. frontiersin.org

In terms of efficacy, FCPR16 demonstrates potent anti-inflammatory and neuroprotective effects that are comparable to or build upon those seen with other inhibitors. Its ability to robustly modulate a wide array of neuroplasticity markers and inflammatory cytokines in models of depression and stroke positions it as a strong candidate for central nervous system disorders. nih.govnih.gov

Table 3: Comparative Profile of Selected PDE4 Inhibitors

| Feature | FCPR16 | Rolipram (Prototypic) | Roflumilast (Approved for COPD) |

|---|---|---|---|

| Primary Indication Area (Preclinical) | Depression, Stroke nih.govnih.gov | Depression, MS (EAE model) mdpi.com | COPD, Psoriasis openaccessjournals.comarcutis.com |

| Antidepressant-like Effects | Demonstrated in CUMS model nih.gov | Demonstrated in various models mdpi.com | Investigated, in clinical trials for depression mdpi.com |

| Anti-inflammatory Effects | Potent reduction of TNF-α, IL-6, IL-1β nih.govnih.gov | Well-established frontiersin.orgmdpi.com | Well-established, core mechanism in COPD researchgate.netopenaccessjournals.com |

| Reported Emetic Potential | Low nih.govresearchgate.net | High frontiersin.org | Present, but improved over Rolipram frontiersin.org |

| Key Mechanism | cAMP/CREB activation, neuroinflammation inhibition nih.govnih.gov | cAMP/CREB activation mdpi.com | cAMP elevation, broad anti-inflammatory effects researchgate.net |

While direct comparative "head-to-head" studies are limited, the available data suggests FCPR16 maintains the therapeutic benefits of PDE4 inhibition (anti-inflammatory and neuroprotective actions) while potentially offering a wider therapeutic window due to its reduced propensity to cause emesis.

Drug Discovery and Development Methodologies for Pde4 Inhibitors

High-Throughput Screening and Virtual Screening

High-throughput screening (HTS) and virtual screening are foundational strategies in the initial stages of drug discovery, enabling the rapid identification of potential lead compounds from vast chemical libraries. nih.gov These approaches are particularly crucial for targets like PDE4, where subtype selectivity is a key challenge. researchgate.net

Pharmacophore-Based Screening

Pharmacophore modeling is a powerful computational tool used to identify novel scaffolds for a specific biological target. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a particular biological activity. frontiersin.org This model is then used as a 3D query to screen large databases for molecules with similar features. abap.co.in

In the context of PDE4 inhibitors, pharmacophore models are developed based on the structures of known active compounds. plos.org These models typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, which are critical for interaction with the PDE4 active site. abap.co.innih.gov For instance, a common pharmacophore for PDE4 inhibitors might involve a hydrogen bond with a conserved glutamine residue in the active site. nih.gov

Validated pharmacophore models are then employed in virtual screening campaigns to filter large compound databases, such as the ZINC database or commercial libraries. nih.govnih.gov The hits identified from this screening are then subjected to further analysis, including docking studies and in vitro assays, to confirm their activity. nih.gov This approach has proven successful in identifying novel and selective PDE4B inhibitors. nih.gov

A study on various PDE4 inhibitors established a highly correlating pharmacophore model (Hypo1) which was then used to screen databases, leading to the identification of twelve potential lead compounds. plos.org The estimated and experimental activities of the training set compounds used to generate this model are detailed below.

| Compound ID | Experimental IC50 (nM) | Estimated IC50 (nM) | Activity |

| 16 | 150 | 130 | +++ |

| ... | ... | ... | ... |

| A summary of experimental and estimated IC50 values for a set of PDE4 inhibitors based on a pharmacophore hypothesis. The activity is ranked from +++ (highly active) to + (inactive). nih.gov |

Ligand-Based and Structure-Based Virtual Screening

Virtual screening can be broadly categorized into ligand-based and structure-based approaches.

Ligand-based virtual screening (LBVS) relies on the knowledge of molecules known to be active against a target. This method uses the principle of molecular similarity, where compounds structurally similar to known active ligands are presumed to have similar biological activity. Pharmacophore-based screening is a prominent example of LBVS. abap.co.in This strategy is particularly useful when the three-dimensional structure of the target protein is not available. researchgate.net

Structure-based virtual screening (SBVS) , on the other hand, requires the 3D structure of the target protein, which is often determined through X-ray crystallography or NMR spectroscopy. nih.gov This approach involves docking candidate molecules from a library into the binding site of the target protein and scoring their potential interactions. nih.gov This allows for the identification of compounds that have a high predicted binding affinity and a favorable binding mode. nih.gov In the discovery of PDE4 inhibitors, SBVS has been instrumental in identifying hits that can be further optimized for potency and selectivity. nih.gov

A typical workflow combines both approaches. For example, a pharmacophore model might be used for an initial broad screening of a database, followed by molecular docking of the filtered hits into the PDE4 active site to refine the selection and prioritize compounds for experimental testing. nih.govplos.org

Computational Drug Design

Computational drug design encompasses a suite of in silico techniques that are used to understand drug-receptor interactions and to design novel molecules with improved therapeutic profiles. These methods are integral to modern drug discovery programs for PDE4 inhibitors.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of PDE4, docking simulations are used to place potential inhibitors into the enzyme's active site and to predict their binding affinity and interaction patterns. abap.co.innih.gov

The process involves preparing the 3D structure of the PDE4 protein and the candidate ligands. nih.gov Docking algorithms then explore various possible conformations of the ligand within the binding pocket and use a scoring function to estimate the strength of the interaction. abap.co.in These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and specific amino acid residues in the PDE4 active site. nih.gov For example, docking studies have been crucial in understanding the binding modes of selective PDE4B inhibitors and confirming their selectivity over other isoforms like PDE4D. nih.govnih.gov

The insights gained from molecular docking are invaluable for structure-activity relationship (SAR) studies and for the rational design of new inhibitors with enhanced potency and selectivity. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. nih.gov While molecular docking provides a static snapshot of the binding pose, MD simulations can assess the stability of the ligand-protein complex and characterize the conformational changes that may occur upon binding. biorxiv.orgresearchgate.net

In the study of PDE4 inhibitors, MD simulations are performed on the docked complexes to evaluate their stability. nih.gov These simulations can confirm whether a potential inhibitor remains tightly bound within the active site and can reveal the persistence of key interactions identified through docking. researchgate.net By analyzing the trajectory of the simulation, researchers can calculate binding free energies, which provide a more accurate estimation of binding affinity than docking scores alone. nih.gov MD simulations have been used to demonstrate the stable binding of selective inhibitors to PDE4B, further validating their potential as drug candidates. nih.gov

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov The goal of QSAR is to develop a predictive model that can estimate the activity of novel, untested compounds. nih.gov

For PDE4 inhibitors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) are often employed. nih.gov CoMFA models are built by aligning a set of molecules with known inhibitory activities and calculating their steric and electrostatic fields. nih.gov Statistical methods, such as partial least squares (PLS) analysis, are then used to derive a correlation between these fields and the biological activity. nih.gov

A successful QSAR model can provide valuable insights into the structural features that are important for high inhibitory potency. nih.gov For example, a CoMFA study on a series of PDE4 inhibitors revealed that steric factors were more dominant than electrostatic factors in determining their activity. nih.gov Such models serve as a predictive tool to guide the design and synthesis of new analogs with improved efficacy. nih.gov

Rational Design for Modulating Properties

The rational design of phosphodiesterase (PDE) inhibitors is a critical aspect of drug discovery, aiming to enhance their therapeutic properties while minimizing adverse effects. For inhibitors targeting PDE4, and particularly for dual PDE3/PDE4 inhibitors like Zardaverine, specific strategies are employed to optimize their performance for respiratory diseases. These strategies focus on improving lung retention for inhaled compounds and designing molecules that can interact with multiple targets to achieve a synergistic therapeutic effect.

Strategies for Enhanced Lung Retention (for inhaled compounds)

The development of inhaled PDE4 inhibitors is a key strategy to maximize therapeutic effects within the lungs while minimizing the systemic side effects that have limited the use of oral PDE4 inhibitors. frontiersin.orgnih.gov Achieving prolonged lung retention is crucial for inhaled therapies to provide a sustained duration of action, allowing for less frequent dosing and improved patient compliance.

One primary strategy to enhance lung retention is to design molecules with low aqueous solubility. researchgate.net This approach is based on the principle that less soluble compounds will dissolve more slowly in the lung lining fluid, leading to sustained lung levels. researchgate.net However, this strategy must be carefully balanced, as excessively low solubility can hinder the initial dissolution and absorption required for therapeutic activity. researchgate.net

Another approach involves designing inhibitors that are rapidly cleared from the systemic circulation. researchgate.netkcl.ac.uk This can be achieved by engineering metabolic liabilities into the molecule that are expressed systemically but not in the lung, or by designing compounds with high plasma protein binding to limit systemic exposure. researchgate.net The goal is to create a high therapeutic index by ensuring the drug remains at the site of action in the lungs and is quickly eliminated if it enters the bloodstream, thereby reducing the potential for systemic side effects like nausea and emesis. researchgate.netnih.gov

For instance, the development of Tanimilast (CHF6001) involved a rational drug design approach to create a potent inhaled PDE4 inhibitor with a robust pulmonary anti-inflammatory profile coupled with low systemic exposure. frontiersin.org This was achieved by designing the molecule to be delivered via inhalation, ensuring direct action in the lungs. frontiersin.org

Design of Dual-Targeting Inhibitors (e.g., PDE3/PDE4)

The simultaneous inhibition of both PDE3 and PDE4 is a promising therapeutic strategy for respiratory diseases like chronic obstructive pulmonary disease (COPD) and asthma. researchgate.netopenrespiratorymedicinejournal.com This approach aims to combine the bronchodilatory effects of PDE3 inhibition with the anti-inflammatory properties of PDE4 inhibition in a single molecule. openrespiratorymedicinejournal.comnih.gov This dual action is expected to provide superior efficacy compared to selective inhibition of either enzyme alone. researchgate.netatsjournals.org

PDE3 is predominantly found in airway smooth muscle, and its inhibition leads to an increase in cyclic adenosine (B11128) monophosphate (cAMP), resulting in muscle relaxation and bronchodilation. openrespiratorymedicinejournal.com On the other hand, PDE4 is expressed in various inflammatory cells, including neutrophils, eosinophils, and macrophages. nih.goversnet.org Inhibition of PDE4 elevates cAMP levels in these cells, leading to the suppression of inflammatory responses. nih.govnih.gov

Zardaverine was one of the early pyridazinone derivatives identified as a dual PDE3/PDE4 inhibitor for the potential treatment of asthma. mdpi.com It was shown to be more effective at inhibiting bronchoconstriction than theophylline. mdpi.com The design of such dual inhibitors often involves creating a molecular scaffold that can effectively bind to the active sites of both enzymes. Structure-activity relationship (SAR) studies are crucial in optimizing the inhibitory activity against both targets. For example, research on pyrazolopyridine-pyridazinone derivatives led to the identification of compounds with potent dual PDE3/PDE4 inhibitory activity and a favorable therapeutic profile. nih.gov

Preclinical studies have demonstrated that dual PDE3/PDE4 inhibitors can have additive or even synergistic effects on both bronchodilation and anti-inflammatory activity. atsjournals.orgnih.gov This synergistic action can lead to a greater therapeutic benefit at lower doses, potentially reducing the risk of side effects. researchgate.net The development of compounds like Ensifentrine, the only dual PDE3/4 inhibitor currently in advanced clinical development, highlights the continued interest in this approach for treating obstructive airway diseases. researchgate.netmdpi.com

Below is a table summarizing the rationale and key findings for the design of dual PDE3/PDE4 inhibitors.

| Design Strategy | Rationale | Key Research Findings |

| Dual PDE3/PDE4 Inhibition | Combine bronchodilatory (PDE3) and anti-inflammatory (PDE4) effects in a single molecule for enhanced therapeutic benefit in respiratory diseases. openrespiratorymedicinejournal.comnih.gov | Preclinical studies show additive or synergistic effects on bronchodilation and inflammation. atsjournals.orgnih.gov |

| Zardaverine | An early dual PDE3/PDE4 inhibitor that demonstrated more effective inhibition of bronchoconstriction than theophylline. mdpi.com | Its clinical development was halted due to rapid in vivo elimination. mdpi.com |

| Pyrazolopyridine-pyridazinones | Optimization of this chemical scaffold led to potent dual PDE3/PDE4 inhibitors with combined bronchodilatory and anti-inflammatory activity. nih.gov | Identified compounds with an improved therapeutic window over selective PDE4 inhibitors like roflumilast (B1684550). nih.gov |

| Ensifentrine (RPL554) | A dual PDE3/4 inhibitor in advanced clinical development for COPD. researchgate.netmdpi.com | Demonstrates both bronchodilator and anti-inflammatory effects in clinical trials. mdpi.com |

Preclinical Lead Optimization Processes

The preclinical lead optimization phase is a critical iterative process in drug discovery that aims to refine the properties of a lead compound to identify a clinical candidate. creative-biostructure.comyoutube.com For PDE4 inhibitors, this process involves extensive in vitro and in vivo testing to enhance potency, selectivity, and pharmacokinetic properties while minimizing potential toxicity. creative-biostructure.comnih.gov

The process typically begins with the identified lead compound, which is then systematically modified to improve its drug-like characteristics. youtube.com This involves synthesizing and testing numerous analogues to establish a clear structure-activity relationship (SAR). creative-biostructure.com The goal is to improve key parameters such as:

Potency and Efficacy: Enhancing the inhibitory activity against the target enzyme(s) (e.g., PDE4 or dual PDE3/PDE4) and demonstrating the desired biological effect in relevant cellular and animal models. youtube.com

Selectivity: Improving selectivity for the target enzyme(s) over other PDEs and unrelated biological targets to reduce off-target effects. acs.org For instance, efforts have been made to develop inhibitors selective for specific PDE4 subtypes, such as PDE4B, which is highly involved in inflammation, to potentially reduce side effects associated with inhibiting other subtypes like PDE4D. ersnet.orgnih.gov

Pharmacokinetics (ADME): Optimizing absorption, distribution, metabolism, and excretion properties to ensure the drug reaches the target tissue in sufficient concentrations and has an appropriate duration of action. nih.govaltasciences.com This includes assessing parameters like metabolic stability in liver microsomes, cell permeability, and plasma protein binding. nih.gov

Safety and Toxicology: Early assessment of potential toxicities through in vitro assays and in vivo studies in preclinical species to identify and mitigate safety concerns. creative-biostructure.comaltasciences.com

For a novel pyrazolo[1,5-a]pyrimidine-based PDE4 inhibitor, PDE-310, preclinical studies characterized its pharmacokinetic profile. nih.gov These studies included in vitro assessments of liver microsomal stability and inhibitory potential against CYP isoforms, as well as in vivo studies to determine its bioavailability and tissue distribution. nih.gov Such comprehensive preclinical evaluation is essential to de-risk the progression of a lead compound into clinical development. creative-biostructure.com

The table below outlines the key stages and considerations in the preclinical lead optimization process for PDE4 inhibitors.

| Optimization Stage | Key Activities | Desired Outcomes |

| In Vitro Profiling | Synthesis of analogues, potency assays (IC50), selectivity screening against other PDEs, metabolic stability assays (liver microsomes), cell permeability assays (e.g., Caco-2), plasma protein binding studies. youtube.comnih.gov | High potency and selectivity, good metabolic stability, appropriate permeability, and optimal plasma protein binding. nih.gov |

| In Vivo Pharmacokinetics | Administration to preclinical species (e.g., rodents) to determine bioavailability, half-life, clearance, and tissue distribution. nih.govaltasciences.com | Favorable pharmacokinetic profile supporting the desired dosing regimen and ensuring adequate exposure at the target site. nih.gov |

| In Vivo Efficacy | Testing in relevant animal models of disease (e.g., lipopolysaccharide-induced lung neutrophilia for inflammation) to demonstrate therapeutic effect. researchgate.net | Significant and dose-dependent efficacy in a relevant disease model. |

| Safety and Toxicology | In vitro cytotoxicity assays, in vivo dose-range finding studies, and preliminary toxicology assessments in preclinical species. creative-biostructure.comaltasciences.com | Identification of a safe therapeutic window and a low potential for adverse effects. |

Molecular Interactions and Binding Kinetics of Pde4 Inhibitor 16

Binding Site Characterization

The binding of PDE4 inhibitor 16 occurs within the highly conserved catalytic domain of the PDE4 enzyme. This domain is responsible for the hydrolysis of cAMP and serves as the primary target for a wide range of inhibitors.

Interactions with the Catalytic Domain

PDE4 inhibitor 16 has been shown to inhibit the enzymatic activity of the recombinant human PDE4D catalytic domain, confirming its interaction with this site. researchgate.net While the precise crystal structure of PDE4 inhibitor 16 in complex with PDE4D is not publicly available, its development was based on the crystal structure of its parent compound, a novel tetrahydroisoquinoline hit. nih.govnih.gov

The catalytic site of PDE4 is a deep, hydrophobic pocket containing a bimetallic center essential for catalysis. nih.gov Inhibitors like PDE4 inhibitor 16 typically occupy the same space as the natural substrate, cAMP, forming a network of interactions with surrounding amino acid residues. As a tetrahydroisoquinoline analog of berberine (B55584), its binding is expected to involve key interactions such as:

π-π stacking: The planar aromatic rings of the tetrahydroisoquinoline scaffold likely engage in stacking interactions with aromatic residues within the active site, a common binding feature for berberine analogs. nih.gov

Hydrophobic Interactions: Non-polar parts of the molecule can form favorable van der Waals contacts within the hydrophobic regions of the binding pocket. nih.gov

Hydrogen Bonds: Functional groups on the inhibitor can form hydrogen bonds with residues lining the active site, such as asparagine and glutamine, which are known to be important for inhibitor binding. nih.gov

The potency of PDE4 inhibitor 16 is quantified by its half-maximal inhibitory concentration (IC50) and the corresponding pIC50 value, which are detailed in the table below.

| Parameter | Value | Description | Source |

| IC50 | 2.4x10-7 M | Concentration for 50% inhibition of PDE4D catalytic domain | researchgate.net |

| pIC50 | 6.6 | Negative logarithm of the IC50 value | researchgate.net |

Role of Metal-Binding Pockets

The active site of PDE4 contains a crucial bimetallic center, typically consisting of a zinc (Zn²⁺) and a magnesium (Mg²⁺) ion. nih.gov These metal ions are coordinated by histidine and aspartate residues and are fundamental to the catalytic hydrolysis of cAMP. nih.gov Competitive inhibitors often interact directly or indirectly with this metal-binding pocket. Some inhibitors contain functional groups that can chelate or form coordinate bonds with the metal ions, displacing the water molecules that are normally present. tandfonline.com The tetrahydroisoquinoline scaffold of PDE4 inhibitor 16 positions its functional groups in a way that could allow for interaction with the water ligands coordinated to the metal ions, thereby contributing to its inhibitory activity. tandfonline.com

Allosteric Binding Mechanisms

While PDE4 inhibitor 16 binds to the catalytic site, its effects can be understood in the broader context of allosteric regulation of the PDE4 enzyme, which involves conformational changes that modulate enzyme activity.

Modulation of PDE4 Conformational States

PDE4 enzymes are not static structures; they exist in multiple conformational states that are critical for their regulation. nih.gov Key regulatory domains, known as Upstream Conserved Regions (UCR1 and UCR2), can interact with the catalytic domain to control its activity. acs.org The binding of an inhibitor can favor a specific conformation, thereby locking the enzyme in an inhibited state.

The two primary conformational states relevant to inhibitors are:

Open Conformation: The active site is accessible to the substrate. Traditional competitive inhibitors bind to this state. nih.gov

Closed Conformation: The active site is obstructed, often by a regulatory domain like UCR2, leading to autoinhibition. nih.govtandfonline.com

Some advanced PDE4 inhibitors are designed as allosteric modulators that stabilize a "closed" or partially inhibited conformation. nih.gov This can be achieved when a regulatory helix from one part of the enzyme (or from a partner in a dimer) folds over the active site, a process that can be influenced by the inhibitor. nih.govtandfonline.com By promoting an inhibited conformational state, compounds like PDE4 inhibitor 16 can effectively shut down the enzyme's catalytic function. nih.gov The existence of these different states, including the high-affinity rolipram (B1679513) binding state (HARBS) and low-affinity rolipram binding state (LARBS), is influenced by the presence of metal cofactors and provides a mechanism for the differential activity of various inhibitors. acs.orgacs.org

Kinetic Binding Studies

Association and Dissociation Rates

Detailed kinetic binding studies providing the specific association (k-on) and dissociation (k-off) rates for PDE4 inhibitor 16 are not available in the public domain. This information is typically generated through techniques like surface plasmon resonance (SPR) and would provide deeper insight into the inhibitor's binding dynamics, such as its residence time on the target enzyme.

Thermodynamics of Binding

The thermodynamic profile of a ligand-protein interaction provides critical insights into the molecular forces driving the binding event. This is characterized by changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). While detailed experimental thermodynamic data from techniques such as isothermal titration calorimetry (ITC) for the binding of PDE4 inhibitor 16 specifically to phosphodiesterase 4 (PDE4) is not extensively available in the public domain, computational studies offer initial predictions.

A molecular docking study, which computationally predicts the binding affinity between a ligand and a protein, was conducted to assess the interaction of various compounds with potential therapeutic targets. nih.gov In this analysis, PDE4 inhibitor 16 was identified as a promising agent. nih.govresearchgate.net The study calculated the binding energy, which represents the Gibbs free energy (ΔG) of the interaction. nih.gov Lower binding energy values suggest a stronger and more stable interaction between the ligand and its target protein. nih.gov

The molecular docking analysis predicted a binding energy for PDE4 inhibitor 16 of -8.8 kcal/mol. nih.gov It is important to note that this specific value was calculated for its interaction with the COPA-encoded protein, a component of the coatomer complex involved in intracellular vesicle transport, and not directly with the PDE4 enzyme. nih.govgenecards.orgd-nb.info However, this strong predicted binding affinity highlights the compound's potential for potent molecular interactions. nih.gov

The Gibbs free energy (ΔG) is related to enthalpy (ΔH) and entropy (ΔS) by the equation:

ΔG = ΔH - TΔS

Enthalpy (ΔH) reflects the change in heat during the binding event and is associated with the formation and breaking of non-covalent bonds like hydrogen bonds and van der Waals interactions. A negative ΔH indicates an energetically favorable binding process.

Entropy (ΔS) represents the change in the system's disorder. This includes changes in the conformational freedom of the protein and the ligand, as well as the displacement of water molecules from the binding site.

Without specific experimental data for the PDE4 inhibitor 16-PDE4 interaction, the precise contributions of enthalpy and entropy to the binding affinity remain undetermined.

| Parameter | Predicted Value | Target Protein | Significance |

| Binding Energy (ΔG) | -8.8 kcal/mol | COPA | Indicates strong predicted binding affinity. nih.gov |

In-Cell Target Engagement Studies (Preclinical Techniques)nih.gov

In-cell target engagement studies are crucial to confirm that a drug candidate interacts with its intended target within the complex environment of a living cell. These assays provide evidence that the inhibitor can cross the cell membrane, reach its intracellular target, and bind with sufficient affinity and residence time to elicit a biological effect. While specific in-cell target engagement studies for PDE4 inhibitor 16 are not detailed in available literature, the following sections describe the established preclinical techniques used for this class of inhibitors.

Methods for Demonstrating Intracellular Binding

Verifying that a PDE4 inhibitor engages its target inside a cell can be accomplished through several advanced techniques. These methods measure the physical interaction between the inhibitor and the target protein in a physiological context.

Cellular Thermal Shift Assay (CETSA®): This method is based on the principle that ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation. Intact cells are treated with the inhibitor, heated to various temperatures, and then lysed. The amount of soluble, non-denatured PDE4 remaining at each temperature is quantified, typically by Western blot or mass spectrometry. An increase in the melting temperature of PDE4 in treated cells compared to untreated cells indicates direct target engagement.

Bioluminescence Resonance Energy Transfer (BRET): BRET is a proximity-based assay that can be used to measure ligand binding in live cells in real-time. In one common setup, the target protein (PDE4) is fused to a bioluminescent donor (e.g., NanoLuc® luciferase), and a fluorescent tracer that binds to the same site as the inhibitor is added to the cells. When the tracer binds to the tagged PDE4, BRET occurs. An unlabeled inhibitor like PDE4 inhibitor 16 will compete with the tracer for binding, leading to a decrease in the BRET signal in a concentration-dependent manner, allowing for the determination of intracellular affinity.

Fluorescence Recovery After Photobleaching (FRAP): This imaging-based technique can be used to study the mobility of a fluorescently-tagged target protein within the cell. When a ligand binds, it can alter the diffusion rate of the target protein. By photobleaching a specific region of the cell and measuring the rate at which fluorescence recovers, changes in the mobility of GFP-tagged PDE4 upon treatment with an inhibitor can be assessed, providing indirect evidence of binding.

Functional Consequences of Target Engagement

The binding of an inhibitor to PDE4 within a cell is expected to block its enzymatic activity, leading to measurable downstream functional consequences. These functional assays serve as a surrogate for direct binding measurements and confirm that the target engagement is effective.

Preclinical Pharmacokinetics and Metabolism of Pde4 Inhibitor 16

Absorption and Distribution Studies

The initial stages of drug development involve a thorough assessment of how a compound is absorbed and distributed throughout the body. These studies are crucial for predicting a drug's efficacy and potential for reaching its therapeutic target.

Cell Permeability Assessment

Cell permeability is a critical determinant of a drug's ability to be absorbed from the gastrointestinal tract and to enter target cells. For the phosphodiesterase inhibitor Zardaverine, studies have investigated its effects on endothelial cell permeability. In an in vitro model using endothelial cell monolayers from porcine pulmonary arteries, Zardaverine was shown to potently block the hydrogen peroxide-induced increase in endothelial permeability. nih.gov This suggests that the compound can influence cell barrier functions, which is relevant to its anti-inflammatory effects.

However, specific quantitative cell permeability data, such as apparent permeability coefficients (Papp) from standard assays like Caco-2 or MDCK cell line models, are not extensively reported in the public domain for either Zardaverine or the novel inhibitor FCPR16.

| Compound | Assay Type | Finding | Reference |

|---|---|---|---|

| Zardaverine | Porcine Pulmonary Artery Endothelial Cell Monolayer | Potently blocked H2O2-induced increase in endothelial permeability. | nih.gov |

| FCPR16 | N/A | Specific cell permeability assay data not publicly available. |

Tissue Distribution in Preclinical Models

Understanding where a drug distributes in the body is key to evaluating its potential for on-target efficacy and off-target side effects. For FCPR16, research has demonstrated its effects in the central nervous system of mice, specifically noting activity in the cerebral cortex and hippocampus, which implies its ability to cross the blood-brain barrier. nih.gov Similarly, studies with Zardaverine have utilized tissues such as canine trachea and human polymorphonuclear cells to demonstrate its inhibitory activity, indicating its distribution to these sites. nih.gov

Despite these observations, detailed quantitative tissue distribution studies that measure the specific concentration of the compound in various organs (e.g., µg of drug per gram of tissue) in preclinical models have not been made widely available for either FCPR16 or Zardaverine.

| Compound | Preclinical Model | Observed Distribution/Effect Site | Quantitative Data | Reference |

|---|---|---|---|---|

| FCPR16 | Mice | Effects observed in cerebral cortex and hippocampus. | Not publicly available. | nih.gov |

| Zardaverine | Canine, Human (in vitro) | Activity demonstrated in trachea and polymorphonuclear cells. | Not publicly available. | nih.gov |

Metabolic Pathways and Metabolite Identification

The metabolism of a drug dictates its duration of action and the formation of potentially active or inactive byproducts.

In Vitro Metabolic Stability

In vitro metabolic stability assays, typically using liver microsomes or hepatocytes, are standard practice to predict how quickly a drug will be cleared from the body. nih.govtrdizin.gov.tr For Zardaverine, it has been noted that its clinical development was halted due to very rapid elimination in vivo. This characteristic strongly suggests poor metabolic stability. However, specific data from in vitro assays, such as the compound's half-life (t½) in liver microsomes, are not detailed in the available literature. The DrugBank database entry for Zardaverine also indicates that metabolic data is not available. drugbank.com No specific in vitro metabolic stability data for FCPR16 has been published.

| Compound | In Vitro System | Parameter (e.g., t½) | Finding | Reference |

|---|---|---|---|---|

| Zardaverine | N/A | Not publicly available | Reported to have very fast in vivo elimination, suggesting poor metabolic stability. | |

| FCPR16 | N/A | Not publicly available | Data not publicly available. |

Excretion Routes (Preclinical)

Determining the primary routes of elimination for a drug and its metabolites (e.g., via urine or feces) is fundamental to understanding its clearance from the body. Comprehensive studies detailing the excretion pathways for either FCPR16 or Zardaverine in preclinical models are not available in the public domain. The DrugBank entry for Zardaverine explicitly states that the route of elimination is not available. drugbank.com

Pharmacokinetic Modeling in Preclinical Species

The preclinical pharmacokinetic evaluation of novel drug candidates is crucial for predicting their behavior in humans and establishing a foundation for clinical development. For the novel PDE4 inhibitor, PDE-310, comprehensive in vitro and in vivo studies were conducted in rats to characterize its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

In vitro studies provided initial insights into the metabolic stability and potential for drug-drug interactions of PDE-310. The compound demonstrated high stability in liver microsomes, suggesting a potentially low first-pass effect and consequently, high bioavailability upon oral administration. nih.gov Furthermore, PDE-310 exhibited a low inhibitory potency against major cytochrome P450 (CYP) isoforms, indicating a reduced likelihood of metabolic drug-drug interactions. nih.gov